molecular formula C14H12BNO3 B1454044 3-(4-Cyanophenylmethoxy)phenylboronic acid CAS No. 1256355-72-2

3-(4-Cyanophenylmethoxy)phenylboronic acid

Cat. No.: B1454044
CAS No.: 1256355-72-2
M. Wt: 253.06 g/mol
InChI Key: NWEBJLANUDYFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyanophenylmethoxy)phenylboronic acid is an organic compound with the molecular formula C14H12BNO3. It is a boronic acid derivative that features a cyanophenylmethoxy group attached to a phenylboronic acid moiety.

Mechanism of Action

Target of Action

The primary target of 3-(4-Cyanophenylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of conditions.

Biochemical Analysis

Biochemical Properties

3-(4-Cyanophenylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and overall cell function. Additionally, this compound may affect the expression of specific genes, thereby altering the cellular response to various stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form reversible covalent bonds with enzymes, leading to their inhibition or activation. For example, it can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses. These binding interactions are crucial for understanding the compound’s effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular function and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are important for determining the compound’s bioavailability and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 3-(4-Cyanophenylmethoxy)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenylmethoxy)phenylboronic acid is unique due to the presence of both the cyanophenyl and methoxy groups, which confer distinct reactivity and properties compared to other boronic acids. This dual functionality allows for more versatile applications in synthesis and material science .

Properties

IUPAC Name

[3-[(4-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-4-6-12(7-5-11)10-19-14-3-1-2-13(8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBJLANUDYFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655852
Record name {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-72-2
Record name {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Cyanophenylmethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Cyanophenylmethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Cyanophenylmethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Cyanophenylmethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Cyanophenylmethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Cyanophenylmethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.